Mephentermine sulfate dihydrate
Overview
Description
Mephentermine sulfate dihydrate is a sympathomimetic agent primarily used to maintain blood pressure in hypotensive states, such as following spinal anesthesia. It is a substituted phenethylamine and amphetamine, closely related to phentermine and methamphetamine . This compound is known for its ability to induce the release of norepinephrine and dopamine, acting as an indirectly acting sympathomimetic and psychostimulant .
Preparation Methods
The synthesis of mephentermine sulphate involves the reaction of 2-methyl-1-phenylpropan-2-amine with sulphuric acid. The industrial production methods typically involve the following steps:
Synthesis of 2-methyl-1-phenylpropan-2-amine: This is achieved through the alkylation of benzyl cyanide with methyl iodide, followed by reduction with lithium aluminum hydride.
Formation of mephentermine sulphate: The synthesized 2-methyl-1-phenylpropan-2-amine is then reacted with sulphuric acid to form mephentermine sulphate.
Chemical Reactions Analysis
Mephentermine sulfate dihydrate undergoes various chemical reactions, including:
Oxidation: Mephentermine can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: Mephentermine can undergo substitution reactions, particularly at the aromatic ring or the amine group.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Mephentermine sulfate dihydrate has several scientific research applications, including:
Mechanism of Action
Mephentermine sulfate dihydrate exerts its effects by acting as an alpha adrenergic receptor agonist and indirectly releasing endogenous norepinephrine. This leads to an increase in cardiac output and systolic and diastolic pressures. The compound’s sympathomimetic effects are mediated by the activation of alpha and beta adrenergic receptors . The molecular targets and pathways involved include the adrenergic receptors and the release of norepinephrine and dopamine .
Comparison with Similar Compounds
Mephentermine sulfate dihydrate is similar to other sympathomimetic agents such as:
Phentermine: Used primarily as an appetite suppressant.
Methamphetamine: Known for its potent central nervous system stimulant effects.
Phenylephrine: Commonly used as a decongestant and vasopressor agent.
What sets mephentermine sulphate apart is its specific use in maintaining blood pressure during hypotensive states and its relatively lower central stimulant effects compared to methamphetamine .
Properties
CAS No. |
6190-60-9 |
---|---|
Molecular Formula |
C22H40N2O6S |
Molecular Weight |
460.6 g/mol |
IUPAC Name |
N,2-dimethyl-1-phenylpropan-2-amine;sulfuric acid;dihydrate |
InChI |
InChI=1S/2C11H17N.H2O4S.2H2O/c2*1-11(2,12-3)9-10-7-5-4-6-8-10;1-5(2,3)4;;/h2*4-8,12H,9H2,1-3H3;(H2,1,2,3,4);2*1H2 |
InChI Key |
JPESSSURNLGQRF-UHFFFAOYSA-N |
SMILES |
CC(C)(CC1=CC=CC=C1)NC.OS(=O)(=O)O |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1)NC.CC(C)(CC1=CC=CC=C1)NC.O.O.OS(=O)(=O)O |
Appearance |
Solid powder |
Key on ui other cas no. |
1212-72-2 |
Pictograms |
Acute Toxic |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Mephentermine Sulfate; Mephentermine sodium; N,2-dimethyl-1-phenylpropan-2-amine; sulfuric acid; AC1NWAW7; MLS002153976; SPECTRUM1503250; Sulfate, Mephentermine; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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